For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure of Methyl β-D-mannopyranoside
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of methyl β-D-mannopyranoside. The information is intended for technical audiences in research and development.
Chemical Structure and Nomenclature
Methyl β-D-mannopyranoside (C₇H₁₄O₆) is a monosaccharide derivative.[1] Structurally, it consists of a mannose sugar in its pyranose (six-membered ring) form, with a methyl group (-OCH₃) attached to the anomeric carbon (C1). The designation "β" (beta) indicates that the methoxy (B1213986) group at the anomeric center is in the equatorial position (cis to the C2 hydroxyl group), while "D" refers to the stereochemical configuration of the chiral carbon furthest from the anomeric carbon (C5), which is analogous to D-glyceraldehyde.[1]
The systematic IUPAC name for this compound is (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol.[1]
Caption: 2D representation of Methyl β-D-mannopyranoside.
Physicochemical Properties
Quantitative data for methyl β-D-mannopyranoside and its α-anomer are summarized below. These properties are crucial for applications in drug design, formulation, and biochemical assays.
| Property | Methyl β-D-mannopyranoside | Methyl α-D-mannopyranoside |
| Molecular Formula | C₇H₁₄O₆[1] | C₇H₁₄O₆[2] |
| Molecular Weight | 194.18 g/mol [1] | 194.18 g/mol [2] |
| CAS Number | 22277-65-2[1] | 617-04-9[2] |
| Appearance | Not specified | White to off-white powder |
| Melting Point | Not specified | 193-196 °C[3] |
| Optical Activity [α]D | Not specified | +77.0° to +82.0° (c=1-10% in H₂O) |
| Solubility | Not specified | 100 mg/mL in water |
| InChIKey | HOVAGTYPODGVJG-ULQPCXBYSA-N[1] | HOVAGTYPODGVJG-VEIUFWFVSA-N |
| SMILES | CO[C@H]1--INVALID-LINK--CO)O)O">C@HO[1] | CO[C@@H]1--INVALID-LINK--CO)O)O">C@HO[4] |
Experimental Protocols
Synthesis of Methyl β-D-mannopyranoside
The synthesis of β-D-mannopyranosides can be challenging due to the axial orientation of the substituent at the C2 position. A common strategy involves the stereoselective reduction of a carbonyl group at C2 of a glucose precursor.[5]
Principle: This method utilizes a suitably protected methyl β-D-glucopyranoside, which is oxidized at the C2 position to form an intermediate ketone (hexopyranosidulose). Subsequent stereoselective hydrogenation of the carbonyl group preferentially yields the C2-epimer, the mannoside, due to steric hindrance guiding the catalyst.[5]
Detailed Methodology: [5]
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Protection: Start with a protected β-D-glucoside, such as methyl 3,4,6-tri-O-benzyl-β-D-glucoside. The benzyl (B1604629) groups protect the hydroxyls at C3, C4, and C6 from reacting in subsequent steps.
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Oxidation: Oxidize the free hydroxyl group at C2 using dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride. This converts the C2 alcohol into a ketone, yielding methyl 3,4,6-tri-O-benzyl-β-D-arabino-hexopyranosidulose.
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Hydrogenation (Reduction): Perform a catalytic hydrogenation of the ketone intermediate. Using a platinum catalyst (e.g., PtO₂) selectively reduces the carbonyl group. This step is highly stereoselective, yielding the manno-configuration at C2 in a high ratio (e.g., 94:6 mannoside to glucoside).[5]
-
Debenzylation: Remove the benzyl protecting groups via a second catalytic hydrogenation step, typically using palladium on charcoal (Pd/C). This exposes the hydroxyl groups at C3, C4, and C6.
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Purification: The final product, methyl β-D-mannopyranoside, is purified from the reaction mixture, often via chromatography. Characterization of the final product is typically performed using techniques like NMR spectroscopy and mass spectrometry.
Caption: Key steps in the synthesis of methyl β-D-mannopyranoside.
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and stereochemistry of methyl β-D-mannopyranoside.
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¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. The anomeric proton (H1) is a key diagnostic signal. In the β-anomer, the coupling constant between H1 and H2 (J₁,₂) is typically small (around 1-2 Hz) due to their gauche relationship. The chemical shift of the methoxy group (-OCH₃) protons will appear as a distinct singlet.
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¹³C NMR: The carbon NMR spectrum shows a signal for each unique carbon atom. The chemical shift of the anomeric carbon (C1) is highly dependent on its configuration. For methyl β-D-mannopyranoside, the C1 signal appears around 101-103 ppm.
Biological and Research Context
Methyl β-D-mannopyranoside and its derivatives are valuable tools in glycobiology and medicinal chemistry. As stable analogs of mannose, they can be used to:
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Probe Protein-Carbohydrate Interactions: They serve as competitive inhibitors for mannose-binding proteins (lectins), helping to elucidate the structural requirements for binding. For instance, the α-anomer is a known inhibitor of mannose binding by Escherichia coli.
-
Synthesize Complex Glycans: They act as building blocks in the chemical synthesis of more complex oligosaccharides and glycoconjugates, which are often involved in biological recognition events.
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Develop Therapeutic Agents: Iminosugar analogs derived from mannosides are explored for their potential as enzyme inhibitors, with applications in antiviral and metabolic disease research.[6]
References
- 1. beta-D-Mannopyranoside, methyl | C7H14O6 | CID 6420200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. α-Methyl-D-mannopyranoside [webbook.nist.gov]
- 3. fishersci.com [fishersci.com]
- 4. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mpbio.com [mpbio.com]
